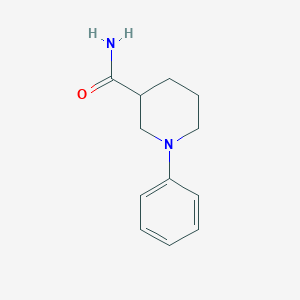

1-Phenylpiperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKZWKKEYNZSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737231 | |

| Record name | 1-Phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58971-08-7 | |

| Record name | 1-Phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpiperidine-3-carboxamide: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-phenylpiperidine-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a cornerstone in drug discovery, and its derivatives are integral to numerous pharmaceuticals. This document delves into the core chemical properties, structural features, and a validated synthetic pathway for this compound. Furthermore, it explores the burgeoning therapeutic applications of the N-arylpiperidine-3-carboxamide class, with a particular focus on their recently discovered potential as novel anti-cancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecular scaffold.

Introduction: The Significance of the Phenylpiperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry. When functionalized with a phenyl group, the resulting phenylpiperidine core becomes a key pharmacophore for a wide array of centrally active agents, including analgesics and antipsychotics.[2] The addition of a carboxamide group, specifically at the 3-position, introduces hydrogen bonding capabilities and a vector for further chemical elaboration, opening new avenues for therapeutic targeting.

Derivatives of the this compound core have recently emerged as a promising class of compounds with potent biological activities. Notably, research has identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential as novel anti-cancer therapeutics.[3] This guide will provide the foundational chemical knowledge required to explore the potential of this specific molecule and its analogues.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a piperidine ring with a phenyl group attached to the nitrogen atom (N1) and a carboxamide group at the C3 position. This structure is also known by its semi-systematic name, N-phenylnipecotamide.

Structural Representation

The 2D and 3D structures of this compound are crucial for understanding its interaction with biological targets.

Physicochemical Data

While extensive experimentally determined data for this specific molecule is not widely published, key physicochemical properties can be calculated or estimated based on its structure and data from closely related analogues. These parameters are critical for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 58971-08-7 | [4] |

| Molecular Formula | C₁₂H₁₆N₂O | Calculated |

| Molecular Weight | 204.27 g/mol | Calculated |

| Melting Point | Estimated: 170-190 °C | Inferred from analogues[5] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Calculated (similar to 4-carboxamide isomer)[6] |

| Hydrogen Bond Donors | 1 (from the amide -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from the amide C=O and piperidine N) | Calculated |

| LogP (Octanol-Water Partition Coefficient) | ~1.4 - 2.0 | Estimated based on related structures[7] |

Synthesis of this compound

The synthesis of N-arylpiperidine-3-carboxamides can be efficiently achieved through a standard amide coupling reaction. The following protocol is adapted from established methodologies for the synthesis of analogous compounds and represents a robust and reliable approach.[3] The key strategic decision in this synthesis is the use of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen. This is essential to prevent self-coupling or other side reactions during the amide bond formation with aniline. The protecting group is then removed under acidic conditions to yield the final product.

Synthetic Workflow Diagram

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(phenylcarbamoyl)piperidine-1-carboxylate

-

Reaction Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) at room temperature, add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.).

-

Activation: Stir the mixture for 15-20 minutes to activate the carboxylic acid. The formation of the HOBt-ester is a critical step to facilitate efficient coupling and minimize side reactions.

-

Amine Addition: Add aniline (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the EDC coupling, driving the reaction to completion.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted aniline and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Synthesis of this compound (Final Product)

-

Deprotection: Dissolve the purified product from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM, or alternatively, a 4M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The strong acid cleaves the tert-butoxycarbonyl (Boc) group, releasing CO₂ and isobutylene.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. If using HCl, the hydrochloride salt of the product will be obtained. For the free base, dissolve the residue in a minimal amount of water and basify with a saturated NaHCO₃ or dilute NaOH solution until pH > 8.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

No publicly available, experimentally determined spectra for this compound were identified. However, based on the known spectral data of highly analogous structures, a detailed prediction of its key spectroscopic features can be made with high confidence.[5][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amide protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide (-NH₂) | 5.5 - 7.5 | Broad singlet (2H) | Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O. |

| Phenyl (Ar-H) | 6.8 - 7.4 | Multiplets (5H) | Protons on the phenyl ring. The ortho-protons (adjacent to N) will be the most upfield. |

| Piperidine (N-CHₐₓ, N-CHₑq) | 3.2 - 3.8 | Multiplets (2H) | Protons at the C2 and C6 positions adjacent to the nitrogen. |

| Piperidine (-CH-CO) | 2.4 - 2.8 | Multiplet (1H) | The proton at the C3 position, deshielded by the adjacent carboxamide group. |

| Piperidine (other -CH₂) | 1.5 - 2.2 | Multiplets (4H) | Protons at the C4 and C5 positions of the piperidine ring. |

¹³C NMR Spectroscopy

The carbon NMR will show a characteristic signal for the carbonyl carbon and distinct signals for the aromatic and aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Amide (-C =O) | 172 - 176 | The carbonyl carbon, typically a sharp singlet. |

| Phenyl (Ar-C -N) | 148 - 152 | The quaternary carbon of the phenyl ring attached to the nitrogen. |

| Phenyl (Ar-C ) | 115 - 130 | Signals for the other five aromatic carbons. |

| Piperidine (N-C H₂) | 48 - 55 | Carbons at the C2 and C6 positions. |

| Piperidine (-C H-CO) | 40 - 46 | The C3 carbon atom. |

| Piperidine (other -C H₂) | 24 - 30 | Carbons at the C4 and C5 positions. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions from the amide and aromatic functionalities.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3100 - 3400 | Medium | Two bands are expected for a primary amide (-NH₂).[10][11] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds.[12] |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium | Characteristic of sp³ C-H bonds in the piperidine ring.[12] |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | A very strong and sharp absorption, characteristic of the carbonyl group.[10] |

| N-H Bend (Amide II) | 1590 - 1650 | Medium | Often overlaps with the C=C stretch. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Multiple bands are expected for the phenyl ring.[12] |

Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI+), the molecule is expected to show a strong signal for the protonated molecular ion [M+H]⁺.

-

Predicted [M+H]⁺: m/z = 205.13

-

Key Fragmentation: A primary fragmentation pathway would likely involve the loss of the carboxamide group (-CONH₂) or cleavage within the piperidine ring. The phenylpiperidine fragment would also be a characteristic ion.

Biological Activity and Therapeutic Potential

While this compound itself is primarily a building block, its core structure is featured in molecules with significant therapeutic potential. The most compelling recent application is in the field of oncology.

A 2020 study published in ACS Medicinal Chemistry Letters identified a series of N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[3] The lead compound from an initial high-throughput screen featured this exact scaffold. The study demonstrated that the piperidine-3-carboxamide moiety was crucial for activity, as the isomeric 4-carboxamide was inactive. Furthermore, the stereochemistry at the C3 position was critical, with the (S)-enantiomer showing significantly higher activity than the (R)-enantiomer.[3] This suggests that the specific 3D arrangement of the phenyl and carboxamide groups is essential for binding to its biological target.

Beyond oncology, related piperidine carboxamide structures have been investigated as:

-

Cathepsin K inhibitors for the treatment of osteoporosis.[5]

-

Anaplastic Lymphoma Kinase (ALK) inhibitors , another important target in cancer therapy.[13]

-

Analgesics , leveraging the well-established role of the phenylpiperidine scaffold in modulating opioid receptors.[14]

The N-phenylpiperidine-3-carboxamide scaffold therefore represents a versatile and promising starting point for the design of novel therapeutics across multiple disease areas.

Conclusion

This compound is a structurally important molecule that serves as a key intermediate for the synthesis of pharmacologically active compounds. Its synthesis is achievable through well-established amide coupling methodologies. While detailed experimental data for this specific compound is sparse, its physicochemical and spectroscopic properties can be reliably predicted based on fundamental principles and data from close analogues. The demonstrated anti-melanoma activity of N-arylpiperidine-3-carboxamide derivatives underscores the therapeutic relevance of this scaffold and provides a strong rationale for its further investigation in drug discovery programs. This guide provides the essential technical information for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity.

References

-

Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., Li, W., & Fu, W. (2020). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 25(15), 3425. [Link]

-

PubChem. (n.d.). 1-Phenylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Park, H., Lee, K., Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(4), 459–465. [Link]

-

ResearchGate. (n.d.). Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. Retrieved January 20, 2026, from [Link]

-

University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). Piperidine-1-carboxylic acid, [2-(piperidine-1-carbonyl)-phenyl]-amide. Retrieved January 20, 2026, from [Link]

-

Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105611. [Link]

-

WikiMol. (n.d.). 3-Phenylpiperidine. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Information. Retrieved January 20, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Savelyeva, T. V., & Cherkasov, A. R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5483. [Link]

-

PubChem. (n.d.). 1-Phenylpiperidine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Frontiers. (n.d.). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved January 20, 2026, from [Link]

-

ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 58971-08-7 [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 14. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]

A-Scientist's Guide to the Synthesis of the 1-Phenylpiperidine-3-carboxamide Scaffold

The 1-phenylpiperidine-3-carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2][3] Its inherent structural rigidity and defined three-dimensional geometry provide an excellent platform for the precise spatial arrangement of pharmacophoric elements. This guide offers a comprehensive technical overview of the primary synthetic strategies for constructing this valuable core, aimed at researchers, scientists, and professionals in drug development. We will explore the underlying chemical principles, provide detailed experimental insights, and present the information in a clear, actionable format.

The Strategic Value of the this compound Core in Drug Discovery

The prevalence of the this compound moiety in a diverse range of biologically active molecules underscores its importance.[1][3] This scaffold is a key component in compounds targeting a variety of receptors and enzymes, including G-protein coupled receptors (GPCRs) and ion channels. For instance, it forms the central framework of potent antagonists for the neurokinin 1 (NK1) receptor, which have found applications in managing chemotherapy-induced nausea. Furthermore, derivatives of this scaffold have demonstrated potential as analgesics, anticonvulsants, and even as agents against melanoma by inducing senescence-like phenotypes.[4][5] The amenability of the phenyl ring, piperidine nitrogen, and carboxamide group to chemical modification allows for extensive structure-activity relationship (SAR) studies, making it a highly adaptable and valuable tool in the drug discovery process.[4]

Key Synthetic Routes to the this compound Scaffold

The construction of this important scaffold can be achieved through several synthetic pathways. The selection of a specific route is often dictated by factors such as the desired substitution patterns, the commercial availability of starting materials, and the scalability of the process. This guide will focus on two of the most robust and widely employed methods:

-

The Reductive Amination Pathway: A convergent and highly versatile approach.

-

The Dieckmann Condensation Route: A classic and reliable method for piperidine ring formation.

The Reductive Amination Pathway: A Modern and Flexible Strategy

This approach is favored for its efficiency and the broad availability of diverse starting materials. The central transformation in this strategy is the coupling of a pre-functionalized piperidine precursor with an appropriate aniline derivative through reductive amination.[6][7][8]

Retrosynthetic Analysis

A retrosynthetic view of the target scaffold reveals a key disconnection at the N-phenyl bond. This leads back to two simpler building blocks: a 3-carboxamidopiperidine and an aniline derivative. The 3-carboxamidopiperidine can be further simplified to readily available starting materials.

Figure 1: Retrosynthetic analysis via the reductive amination pathway.

Forward Synthesis: A Step-by-Step Approach

The forward synthesis typically involves the initial preparation of the piperidine-3-carboxamide intermediate, followed by the crucial N-arylation step.

Step 1: Synthesis of the Piperidine-3-carboxamide Intermediate

This step often starts with a commercially available precursor like ethyl nipecotate (ethyl piperidine-3-carboxylate). The amide functionality is then introduced using standard amidation techniques.

Experimental Protocol: Synthesis of Piperidine-3-carboxamide

-

Reaction Setup: In a pressure vessel, combine ethyl nipecotate (1.0 equivalent) with a 7 N solution of ammonia in methanol (10 equivalents).

-

Reaction Conditions: Seal the vessel and heat the mixture to 80 °C for 16 hours.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude piperidine-3-carboxamide is often of sufficient purity for the subsequent step. If required, it can be purified by silica gel column chromatography.

Step 2: N-Arylation via Reductive Amination

This pivotal step unites the piperidine-3-carboxamide with a substituted aniline using a reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mild nature and selectivity for the intermediate iminium ion.[9]

Experimental Protocol: N-Arylation of Piperidine-3-carboxamide

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxamide (1.0 equivalent) and the chosen aniline (1.1 equivalents) in dichloromethane (DCM). Add acetic acid (1.2 equivalents).

-

Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) in portions.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the desired this compound.

Mechanistic Rationale

The reductive amination process begins with the acid-catalyzed formation of an iminium ion from the piperidine and aniline. The hydride from STAB then selectively attacks the electrophilic carbon of this iminium ion, leading to the N-arylated product. The choice of STAB is crucial as it is less reactive than other borohydrides and will not reduce the carboxamide group. The acidic environment is necessary to facilitate the formation of the iminium ion.

Figure 2: Simplified workflow of N-arylation via reductive amination.

The Dieckmann Condensation Route: A Classic Ring-Forming Strategy

The Dieckmann condensation is a powerful intramolecular reaction for constructing five- and six-membered rings.[10][11][12][13] In the synthesis of the this compound scaffold, this method involves the cyclization of a specific diester to form the piperidine ring, which is then further functionalized.

Retrosynthetic Analysis

The key disconnection in this approach is the C2-C3 bond of the piperidine ring, which is formed during the intramolecular condensation. This leads back to an acyclic N-aryl-N-(2-ethoxycarbonylethyl)-β-alanine ethyl ester.

Figure 3: Retrosynthetic analysis via the Dieckmann condensation.

Forward Synthesis: A Step-by-Step Approach

Step 1: Synthesis of the Acyclic Diester Precursor

The synthesis starts with the formation of the acyclic diester, typically through a double Michael addition of an aniline to ethyl acrylate.

Experimental Protocol: Synthesis of the Acyclic Diester

-

Reaction Setup: Combine the desired aniline (1.0 equivalent) and ethyl acrylate (2.2 equivalents) in ethanol.

-

Reaction Conditions: Heat the mixture at reflux for 24-48 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography.

Step 2: Dieckmann Condensation

A strong base, such as sodium ethoxide, is used to induce the intramolecular cyclization of the diester.[10]

Experimental Protocol: Dieckmann Condensation

-

Reaction Setup: To a solution of sodium ethoxide (1.5 equivalents) in toluene, add a solution of the acyclic diester (1.0 equivalent) in toluene dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting β-keto ester is often carried forward without further purification.

Step 3: Decarboxylation and Amidation

The β-keto ester is then hydrolyzed and decarboxylated, followed by amidation to yield the final product.

Experimental Protocol: Decarboxylation and Amidation

-

Hydrolysis and Decarboxylation: Heat the crude β-keto ester in a mixture of acetic acid and hydrochloric acid at reflux for 4-6 hours.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture to a pH of 8-9 with a suitable base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.

-

Amidation: The resulting 1-phenylpiperidine-4-one can be converted to the 3-carboxamide through a multi-step process.

Mechanistic Rationale

The Dieckmann condensation is an intramolecular Claisen condensation.[11][12][13] The base deprotonates the α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group. Elimination of an ethoxide ion yields the cyclic β-keto ester. The subsequent hydrolysis and decarboxylation is a standard transformation for β-keto esters.

Comparative Overview of Synthetic Strategies

| Feature | Reductive Amination Pathway | Dieckmann Condensation Route |

| Flexibility | High; accommodates a wide variety of anilines. | Moderate; requires specific diester precursors. |

| Convergence | Highly convergent, allowing for late-stage diversification. | More linear in nature. |

| Scalability | Generally good and amenable to scale-up. | Can be challenging due to the use of strong bases. |

| Stereocontrol | Can be adapted for stereoselective synthesis with chiral starting materials. | More challenging to establish stereocenters. |

| Starting Materials | Utilizes readily available piperidine derivatives and anilines. | Requires the synthesis of the acyclic diester precursor. |

Conclusion and Future Outlook

The synthesis of the this compound scaffold is well-established, with the reductive amination and Dieckmann condensation pathways being two of the most prominent methods. The reductive amination approach is particularly advantageous for its flexibility and convergence, making it highly suitable for creating libraries of compounds for drug discovery programs. The Dieckmann condensation remains a valuable and classic method for constructing the piperidine ring.

Future research in this area will likely focus on developing more sustainable and efficient catalytic methods for C-N bond formation and exploring novel ring-forming strategies that offer greater stereochemical control. The enduring importance of the this compound scaffold in medicinal chemistry will continue to inspire innovation in its synthesis, paving the way for the discovery of next-generation therapeutics.

References

-

Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359. [Link]

-

Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

-

Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. [Link]

- Marson, C. M., & Coe, D. M. (2014).

- Gassama, A., et al. (2015).

- Alfa Chemistry. (n.d.).

-

Wikipedia. (2023). Dieckmann condensation. In Wikipedia. [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 5036. [Link]

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

- Organic Chemistry Portal. (n.d.).

-

Oh, C. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1786–1793. [Link]

- Petersen, P. V., et al. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. BenchChem.

- The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.

-

Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1537-1550. [Link]

- Krasavin, M. (2022).

-

McNamara, C., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

- BenchChem. (2025). The Versatile Scaffold: A Technical Guide to 1-Carbamoylpiperidine-3-carboxylic Acid in Medicinal Chemistry. BenchChem.

- Zhang, W., et al. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

- ChEMBL. (n.d.). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. EMBL-EBI.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]

- 6. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 13. Dieckmann Condensation [organic-chemistry.org]

The Discovery and Development of 1-Phenylpiperidine-3-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-phenylpiperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutics targeting a range of diseases. This guide provides an in-depth technical overview of the discovery and development of derivatives and analogs based on this core. We will explore the strategic design principles, synthetic methodologies, and key biological evaluation techniques that have propelled compounds from this class into preclinical and clinical investigation. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in drug development, offering field-proven insights into optimizing this scaffold for therapeutic efficacy. We will delve into case studies focusing on two primary therapeutic areas: oncology, specifically the induction of senescence in melanoma, and neuroscience, with a focus on opioid receptor modulation for pain management.

Introduction: The Versatility of the this compound Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The this compound core combines this advantageous piperidine unit with an N-aryl substituent and a carboxamide group at the 3-position, creating a structure ripe for chemical modification and optimization.

This scaffold has demonstrated remarkable adaptability, with derivatives showing potent activity as senescence inducers in cancer, selective opioid receptor modulators, and even as antimalarial agents.[2][3][4] The key to unlocking the therapeutic potential of this class of compounds lies in a deep understanding of its Structure-Activity Relationships (SAR), the strategic application of synthetic chemistry, and the utilization of robust biological assays.

Synthetic Strategies: From Core Construction to Analog Derivatization

The synthesis of this compound derivatives can be conceptually divided into two main phases: the construction of the substituted piperidine core and the subsequent derivatization, typically through amide bond formation.

Synthesis of the Piperidine-3-carboxamide Building Block

A common and efficient method for constructing the piperidine ring is through the hydrogenation of substituted pyridine precursors.[1] This approach allows for the introduction of various substituents onto the ring system at an early stage. For chiral derivatives, asymmetric synthesis or chiral resolution of racemic mixtures is crucial, as biological activity is often stereospecific.

Experimental Protocol: Synthesis of (S)-1-Boc-piperidine-3-carboxylic acid

This protocol outlines a typical synthesis of a key chiral intermediate.

-

Starting Material: Commercially available (S)-3-hydroxypiperidine.

-

Protection: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM). This protection is critical to prevent side reactions in subsequent steps.

-

Oxidation: The hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent or a more modern, milder alternative such as TEMPO/bleach.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel.

The resulting (S)-1-Boc-piperidine-3-carboxylic acid is a versatile building block for the synthesis of a library of derivatives.[5]

Amide Coupling: The Final Step in Analog Synthesis

The formation of the amide bond between the piperidine-3-carboxylic acid core and a diverse range of primary or secondary amines is a cornerstone of generating a library of analogs. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, especially when dealing with electron-deficient amines or sterically hindered substrates.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HATU.

Experimental Protocol: General Amide Coupling Reaction

-

Reactants: To a solution of the carboxylic acid (1 equivalent) in an aprotic solvent like dimethylformamide (DMF) or DCM, add the amine (1-1.2 equivalents).

-

Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography.

Case Study 1: Induction of Senescence in Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor-suppressive mechanism. The discovery of small molecules that can induce senescence in cancer cells represents a promising therapeutic strategy.

Lead Identification and SAR

Through a high-throughput screening campaign, a hit compound with an N-arylpiperidine-3-carboxamide scaffold was identified for its ability to induce a senescence-like phenotype in human melanoma cells.[2][6] Subsequent SAR studies revealed several key structural features that govern activity:

-

Piperidine Ring: The piperidine-3-carboxamide moiety was found to be crucial for activity. Shifting the carboxamide to the 4-position or replacing the piperidine with smaller rings like pyrrolidine or azetidine led to a significant decrease in potency.[2]

-

Stereochemistry: The (S)-enantiomer of the piperidine core consistently demonstrated higher activity than the (R)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for target engagement.[2]

-

N-Aryl Substituent (A-Ring): Modifications to the N-phenyl ring (A-ring) showed that electron-withdrawing groups, such as fluorine atoms, were generally well-tolerated.

-

Carboxamide Aryl Group (B-Ring): Replacing the benzene ring of the carboxamide with a pyridine ring led to a remarkable improvement in biological activity.[2]

| Compound | A-Ring Substituent | B-Ring | R3 Substituent | Senescence EC50 (µM) | Antiproliferative IC50 (µM) |

| 1 (Hit) | 3,4-difluoro | Phenyl | H | 1.24 | 0.88 |

| 12 | 3,4-difluoro | Phenyl (4-carboxamide) | H | >20 | >20 |

| 13 | 3,4-difluoro | Phenyl | H (pyrrolidine) | 8.0 | 6.5 |

| 54 | 3,4-difluoro | Pyridin-2-yl | Pyrrole | 0.04 | 0.03 |

| Table 1: SAR data for N-arylpiperidine-3-carboxamide derivatives in A375 human melanoma cells. Data sourced from Oh et al., 2021.[2] |

Biological Evaluation: Senescence-Associated β-Galactosidase Assay

A key biomarker for senescent cells is the expression of senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.

Experimental Protocol: SA-β-gal Staining

-

Cell Culture: Plate human melanoma A375 cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. A known senescence inducer, such as doxorubicin, should be used as a positive control.

-

Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C in a CO₂-free incubator for 12-24 hours.

-

Imaging and Quantification: Acquire images using a bright-field microscope. The percentage of blue-stained (senescent) cells is quantified.

Case Study 2: Opioid Receptor Modulation for Analgesia

The opioid receptors (μ, δ, and κ) are well-established targets for the management of pain. However, currently available opioid analgesics have significant side effects. The this compound scaffold has been explored for the development of novel opioid receptor modulators with improved profiles.

Lead Identification and SAR

Starting from the structure of tramadol, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized.[4] These compounds were evaluated for their binding affinity to the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

-

Key Finding: Compound 2a emerged as a potent and selective MOR ligand.[4] The N-phenylcarboxamide moiety was crucial for this activity.

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | In vivo ED50 (mg/kg) |

| 2a | 7.3 ± 0.5 | 849.4 ± 96.6 | 49.1 ± 6.9 | 3.1 (hot plate) |

| Table 2: Biological data for the selective MOR ligand 2a. Data sourced from Huang et al., 2020.[4] |

Biological Evaluation: Radioligand Binding Assay

To determine the affinity of the synthesized compounds for the opioid receptors, competitive radioligand binding assays are performed.

Experimental Protocol: μ-Opioid Receptor Binding Assay

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

-

Radioligand: A tritiated MOR-selective ligand such as [³H]-DAMGO is used.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. The filters are then washed to remove unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, from which the Ki (inhibition constant) can be calculated.

ADME Profiling: In Vitro Metabolic Stability

Early assessment of a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic properties.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Test System: Human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes.

-

Incubation: The test compound (typically at 1 µM) is incubated with HLMs in the presence of the cofactor NADPH at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel drug candidates. The successful development of potent and selective compounds for diverse biological targets underscores the importance of a systematic approach that integrates rational design, efficient synthesis, and robust biological evaluation. Future work in this area will likely focus on further optimizing the pharmacokinetic properties of these derivatives, exploring new therapeutic applications, and elucidating the precise molecular mechanisms of action for the most promising compounds. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to effectively navigate the challenges and opportunities presented by this versatile chemical class.

References

-

Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

-

Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

-

Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved January 20, 2026, from [Link]

-

Kudryavtsev, D. S., Shevyrin, V. A., Kalinina, M. A., Vasilev, F. A., Alekseeva, P. A., Spitsyna, A. V., ... & Aliev, M. K. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3, 5-dimethylphenyl) piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International journal of molecular sciences, 23(19), 11579. [Link]

-

Kudryavtsev, D. S., Shevyrin, V. A., Kalinina, M. A., Vasilev, F. A., Alekseeva, P. A., Spitsyna, A. V., ... & Aliev, M. K. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3, 5-dimethylphenyl) piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International journal of molecular sciences. [Link]

-

Lawong, A., Hui, J. P., Su, C. C., Liu, A., Peer, C. J., Thomas, C. J., ... & Fidock, D. A. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105593. [Link]

-

Foley, D. J., Foley, K. G., & Hulme, C. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 20(41), 8089-8098. [Link]

-

Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., ... & Fu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285-299. [Link]

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved January 20, 2026, from [Link]

-

Jolter. (2021). Structure-Activity Relationship Studies of Bisamide KOR Agonists. [Link]

-

Leonova, E. S., & Gultyay, V. P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6264. [Link]

-

Le, T. D., Fanton, M., Obeng, S., Acevedo-Canabal, A., Carpenter, S. E., Appourchaux, K., ... & Jimenez-Rosado, M. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS chemical neuroscience. [Link]

-

McFadyen, I. J. (1999). Structure–activity relationships of opioid ligands. Loughborough University. [Link]

-

Fisher, D., & Fisher, P. B. (2012). Induction of senescence in melanoma: thinking outside the cell. Pigment cell & melanoma research, 25(2), 159–161. [Link]

-

Kumar, V., Singh, S., Singh, R., & Singh, P. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 2, 100035. [Link]

-

Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., ... & Fu, W. (2020). Discovery of 3-((dimethylamino) methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European journal of medicinal chemistry, 189, 112070. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of 1-Phenylpiperidine-3-carboxamide

Foreword: The Phenylpiperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The 1-phenylpiperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors allow for precise interactions with a wide array of biological targets. The addition of a carboxamide at the 3-position introduces a critical hydrogen bond donor/acceptor site, further expanding the potential interaction landscape. Derivatives of this core structure have demonstrated a vast range of pharmacological activities, including potent analgesic effects as modulators of opioid receptors, antitumor activity through mechanisms like anaplastic lymphoma kinase (ALK) inhibition, and even novel applications as senescence inducers in melanoma.[3][4][5][6][7]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel 1-phenylpiperidine-3-carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our approach is structured as a logical cascade, beginning with broad primary screens to identify potential biological activity and progressing to more focused secondary and mechanistic assays to elucidate the specific molecular interactions and cellular consequences.

Part 1: The Strategic Screening Cascade: From Hit Identification to Mechanistic Insight

A successful screening campaign is not a random walk through a collection of assays but a structured, decision-based workflow. The objective is to efficiently identify and characterize the biological activity of a compound library, eliminating inactive compounds and prioritizing promising "hits" for further development.[8][9] Our proposed cascade for the this compound series is designed to maximize information while conserving resources.

The workflow begins with an essential assessment of cytotoxicity to establish a viable concentration range for subsequent biological assays. This is followed by parallel high-throughput primary screens against broad target classes known to be modulated by piperidine derivatives: G-Protein Coupled Receptors (GPCRs) and ion channels. Hits from these primary screens are then subjected to secondary assays to confirm activity and determine potency (e.g., IC₅₀/EC₅₀). Finally, mechanistic and cell-based assays are employed to understand the compound's mode of action and its effects in a more physiologically relevant context.

Caption: A strategic workflow for screening this compound derivatives.

Part 2: Foundational Assays - Establishing the Therapeutic Window

Before investigating specific biological targets, it is crucial to assess the general cytotoxicity of the compounds. This step is non-negotiable for scientific integrity; it ensures that any observed activity in subsequent assays is due to a specific biological interaction rather than a non-specific toxic effect.[10][11] Furthermore, it defines the concentration range for future experiments, preventing misleading results from compound precipitation or cell death.

Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cells (e.g., HEK293 for general toxicity, or a disease-relevant line like A375 melanoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Representative Cytotoxicity Data

| Compound ID | Scaffold | CC₅₀ (µM) on HEK293 Cells | CC₅₀ (µM) on A375 Cells |

| PPC-001 | 1-(4-fluorophenyl)-piperidine-3-carboxamide | > 100 | 85.2 |

| PPC-002 | 1-(4-chlorophenyl)-piperidine-3-carboxamide | > 100 | 72.5 |

| PPC-003 | 1-phenyl-N-methyl-piperidine-3-carboxamide | 92.1 | 65.8 |

| Doxorubicin | (Positive Control) | 1.5 | 0.8 |

Part 3: Primary High-Throughput Screening (HTS)

With a non-toxic concentration range established (typically below 30 µM for initial screens), the compound library can be advanced to primary HTS.[13][14] The goal of HTS is to rapidly and efficiently test thousands of compounds to identify "hits"—compounds that interact with a biological target of interest.[8][9] Given the chemical nature of the this compound scaffold, GPCRs and ion channels represent highly probable target classes.

GPCR Screening: Calcium Flux Assays

GPCRs are a vast family of cell surface receptors that are among the most successful therapeutic targets for a wide spectrum of diseases.[15] Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium (Ca²⁺).[16] Calcium flux assays use fluorescent indicators that exhibit an increase in fluorescence intensity upon binding to Ca²⁺, providing a direct readout of receptor activation.

Causality Behind Experimental Choice: This assay is chosen for its high-throughput compatibility, robust signal window, and its ability to detect agonists, antagonists, and allosteric modulators.[17] It provides a functional readout of receptor activity, which is more informative than simple binding assays at this stage.

Experimental Protocol: High-Throughput Calcium Flux Assay

-

Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the µ-opioid receptor).

-

Cell Plating: Plate cells in 384-well, black-walled, clear-bottom plates and incubate overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 1 hour at 37°C. Probenecid inhibits organic anion transporters, preventing the leakage of the dye.

-

Compound Addition: Use a robotic liquid handler (e.g., FLIPR Tetra) to add the test compounds to the plate.

-

Signal Detection: The instrument simultaneously monitors the fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) in real-time, before and after compound addition.

-

Agonist Mode: An increase in fluorescence immediately after compound addition indicates agonist activity.

-

Antagonist Mode: To identify antagonists, pre-incubate the cells with the test compounds for 15-30 minutes, then add a known agonist at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonist activity.

Caption: Signaling pathway for a Gαq-coupled GPCR leading to a fluorescent signal.

Ion Channel Screening: Membrane Potential Assays

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane, critical for neuronal signaling and muscle contraction.[18][19] Many piperidine derivatives are known to modulate ion channel activity. Membrane potential assays use fluorescent dyes that are sensitive to changes in the electrical potential across the cell membrane. Channel opening or closing leads to ion flux, which alters the membrane potential and thus the fluorescence of the dye.[]

Experimental Protocol: Fluorescent Membrane Potential Assay

-

Cell Line: Use a cell line expressing the ion channel of interest (e.g., HEK293 cells expressing Naᵥ1.7).

-

Plating & Dye Loading: Plate cells in 384-well plates. Load with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's protocol.

-

Compound Addition & Signal Detection: Similar to the calcium flux assay, use a fluorescent plate reader to add compounds and immediately read the change in fluorescence.

-

Inhibitor/Blocker Mode: Pre-incubate with test compounds, then stimulate the channel with an appropriate activator (e.g., veratridine for sodium channels). A decrease in the stimulated signal indicates channel blockade.

-

Activator/Opener Mode: An immediate change in fluorescence upon compound addition indicates direct channel activation.

Part 4: Secondary Assays and Mechanism of Action (MoA) Elucidation

Compounds identified as "hits" in primary screens require further validation. Secondary assays are designed to confirm the activity, determine the potency and efficacy, and begin to unravel the mechanism of action (MoA).[21][22][23]

Dose-Response Analysis and Potency Determination

The first step in hit validation is to generate a full dose-response curve to calculate the IC₅₀ (for inhibitors/antagonists) or EC₅₀ (for activators/agonists). This involves a more detailed concentration range (e.g., a 10-point, 3-fold serial dilution) and replicate experiments to ensure reproducibility.

Data Presentation: Dose-Response Data for a GPCR Antagonist

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| PPC-015 | µ-Opioid Receptor | Calcium Flux (Antagonist Mode) | 78.3 |

| PPC-015 | δ-Opioid Receptor | Calcium Flux (Antagonist Mode) | 1,250 |

| PPC-015 | κ-Opioid Receptor | Calcium Flux (Antagonist Mode) | > 10,000 |

| Naloxone | µ-Opioid Receptor | Calcium Flux (Antagonist Mode) | 25.1 |

This data indicates that PPC-015 is a potent and selective antagonist for the µ-opioid receptor.

Enzyme Inhibition Assays

If the primary screen or target prediction suggests enzymatic activity (e.g., inhibition of kinases, proteases, or cholinesterases), specific enzyme inhibition assays are required.[24][25][26] These are typically biochemical assays using a purified enzyme, a substrate that generates a detectable signal (e.g., color, fluorescence, luminescence), and the test compound.[27][28][29] The reduction in signal in the presence of the compound indicates inhibition.

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate (e.g., a peptide), and ATP in a reaction buffer.

-

Inhibitor Addition: Add the this compound derivatives at various concentrations.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing light.

-

Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to kinase activity. A lower signal indicates inhibition.

-

Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

Conclusion and Forward Outlook

This guide has outlined a systematic, multi-phase strategy for the comprehensive biological activity screening of novel this compound derivatives. By progressing logically from foundational cytotoxicity assessments through high-throughput primary screening and onto detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The key to this process is the integration of robust, validated assays with a clear understanding of the scientific rationale behind each experimental choice. The subsequent steps beyond this guide would involve lead optimization, in-depth ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant disease models to translate these in vitro findings into potential therapeutics.

References

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020).

- Recent progress in assays for GPCR drug discovery. (N/A). Signal Transduction and Targeted Therapy.

- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023).

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020).

- High-throughput screening: acceler

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). ResearchGate. [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. [Link]

- The High-Throughput Screening Transformation in Modern Drug Development. (2025). Drug Discovery Today.

-

What is an Inhibition Assay? (N/A). Biobide Blog. [Link]

-

High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. (N/A). Broad Institute. [Link]

-

Ion Channel Assays. (N/A). Reaction Biology. [Link]

-

High-Throughput Screening in Drug Discovery. (N/A). ION Biosciences. [Link]

-

Ion Channel Screening Service. (N/A). Profacgen. [Link]

-

Ion Channel Assay Services. (N/A). ION Biosciences. [Link]

-

GPCR Screening Services. (N/A). Creative Bioarray. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (N/A). PMC - NIH. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

-

Cell Viability, Cell Proliferation, Cytotoxicity Assays. (N/A). Molecular Devices. [Link]

-

Cell Cytotoxicity Assay, Cell Toxicity Assay. (N/A). NorthEast BioLab. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

-

Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (N/A). PubMed. [Link]

-

functional in vitro assays for drug discovery. (2023). YouTube. [Link]

-

Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (N/A). PMC. [Link]

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). PubMed. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (N/A). PubMed. [Link]

-

3-Phenylpiperidine. (N/A). Wikipedia. [Link]

-

Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (N/A). Arabian Journal of Chemistry. [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (N/A). PMC - NIH. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (N/A). MDPI. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (N/A). PubMed Central. [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (N/A). Longdom Publishing. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician. [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (N/A). PubMed. [Link]

-

Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (N/A). ChEMBL - EMBL-EBI. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). PubMed. [Link]

-

Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. painphysicianjournal.com [painphysicianjournal.com]

- 7. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 11. nebiolab.com [nebiolab.com]

- 12. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]

- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reactionbiology.com [reactionbiology.com]

- 19. ionbiosciences.com [ionbiosciences.com]

- 21. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 24. blog.biobide.com [blog.biobide.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena [clinicaltrialsarena.com]

- 29. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-Phenylpiperidine-3-carboxamide: A Versatile Scaffold in Modern Drug Discovery

Executive Summary

The 1-phenylpiperidine-3-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combined with multiple points for chemical diversification, makes it an ideal building block for developing novel therapeutics across a range of disease areas. This guide provides an in-depth analysis of the scaffold's physicochemical properties, synthetic accessibility, and its application in the development of targeted therapies, including oncology and pain management. We will explore key structure-activity relationships (SARs), present detailed synthetic protocols, and offer insights into the strategic considerations that make this scaffold a cornerstone in contemporary drug design.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[1] When functionalized with a phenyl group at the N1 position and a carboxamide at the C3 position, the resulting this compound structure offers a rigid, chiral framework that can be precisely oriented to interact with biological targets.[2] This scaffold serves as a versatile template, allowing chemists to systematically probe the chemical space around a target protein by modifying three key regions: the N-phenyl ring, the piperidine ring itself, and the carboxamide moiety. Its derivatives have shown significant promise as opioid receptor modulators, anticancer agents, and inhibitors of various enzymes and ion channels.[3][4][5]

Core Physicochemical and Structural Attributes

The utility of a scaffold is fundamentally linked to its intrinsic properties. The this compound core possesses a balanced profile that makes it an attractive starting point for drug development.

Key Physicochemical Properties

The properties of the core structure are conducive to developing orally bioavailable drugs, adhering to general guidelines like Lipinski's Rule of Five.

| Property | Value (Calculated) | Significance in Drug Design |

| Molecular Formula | C₁₂H₁₆N₂O | Provides the foundational atomic composition. |

| Molecular Weight | 204.27 g/mol | Low molecular weight allows for significant additions during optimization without becoming excessively large.[6] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Suggests good potential for cell membrane permeability and oral absorption.[6] |

| XLogP3 | 1.4 | Indicates a balanced lipophilicity, crucial for solubility and permeability.[6] |

| Hydrogen Bond Donors | 1 | The carboxamide N-H group provides a key interaction point.[6] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and piperidine nitrogen can engage in hydrogen bonding with target proteins.[6] |

| Rotatable Bond Count | 2 | A low number of rotatable bonds imparts conformational rigidity, reducing the entropic penalty upon binding.[7] |

Stereochemistry: A Critical Determinant of Activity

The carbon at the 3-position of the piperidine ring is a chiral center. This is a critical feature, as biological systems are inherently chiral. The absolute configuration (R or S) of this center dictates the spatial orientation of the carboxamide group, which can profoundly impact binding affinity and biological activity. As demonstrated in studies on N-arylpiperidine-3-carboxamide derivatives for melanoma, the S-configuration was found to be significantly more active than the R-configuration, highlighting the importance of stereocontrolled synthesis or chiral separation.[8]

Structural Blueprint for Diversification

The scaffold offers three primary vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Key diversification points on the core scaffold.

Synthetic Strategies: Accessing the Core and its Analogs

The modular nature of the this compound scaffold lends itself to efficient and versatile synthetic strategies. A convergent approach is often employed, where key fragments are synthesized separately and then combined.

General Synthetic Workflow

A common strategy involves the synthesis of the piperidine-3-carboxamide core followed by N-arylation, and finally, diversification of the amide. This workflow allows for the late-stage introduction of complexity.

Caption: A convergent synthetic workflow for scaffold derivatization.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a standard amide coupling procedure to diversify the C3-carboxamide, a crucial step in building a library of analogs for SAR studies. This self-validating system includes in-process checks and purification to ensure the integrity of the final compound.

Objective: To synthesize N-benzyl-1-phenylpiperidine-3-carboxamide from 1-phenylpiperidine-3-carboxylic acid.

Materials:

-

1-phenylpiperidine-3-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-